3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
Description
3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone linked to a 4-chloro-3-methylphenyl group and a 4-(isobutylsulfonyl)piperidin-1-yl moiety. This structure combines aromatic, sulfonyl, and piperidine functionalities, making it a candidate for pharmacological applications, particularly in receptor modulation.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO3S/c1-14(2)13-25(23,24)17-8-10-21(11-9-17)19(22)7-5-16-4-6-18(20)15(3)12-16/h4,6,12,14,17H,5,7-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWGWGXZBETHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, often referred to as a synthetic cathinone, has garnered attention for its biological activity and potential applications in pharmacology. This compound is structurally related to other stimulants and has been studied for its effects on the central nervous system (CNS).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₁O
- Molecular Weight : 211.688 g/mol
- InChI : InChI=1S/C11H14ClNO/c1-7-6-9(4-5-10(7)12)11(14)8(2)13-3/h4-6,8,13H,1-3H3
- SMILES : CNC(C)C(=O)C1=CC(C)=C(Cl)C=C1
Research indicates that 3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one acts primarily as a stimulant. Its mechanism of action is believed to involve the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, similar to other compounds in the cathinone class. This action can lead to increased alertness, energy, and euphoria.
Pharmacological Effects
The pharmacological effects of this compound have been studied in various settings:
- Stimulant Effects : Users report increased energy and alertness.
- Potential for Abuse : Similar to other stimulants, there is a potential for abuse and dependency.
Toxicological Studies
Toxicological assessments have indicated that while the compound may have therapeutic potential, it also poses risks associated with its stimulant properties. Adverse effects can include:
- Increased heart rate
- Anxiety
- Paranoia
- Risk of cardiovascular complications
Case Studies
Several case studies have documented the use and effects of this compound:
- Case Study on Stimulant Use : A study published in a toxicology journal reported instances of acute toxicity associated with synthetic cathinones, including 3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one. Symptoms included severe agitation and cardiovascular distress.
- Clinical Observations : In clinical settings, patients presenting with symptoms related to stimulant use were found to have ingested products containing this compound, highlighting its prevalence in recreational drug use.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| 3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one | C₁₁H₁₄ClN₁O | Stimulant | Synthetic cathinone |
| 4-Chloro-3-methylmethcathinone | C₁₁H₁₄ClNO | Stimulant | Similar structure; known for abuse potential |
| Mephedrone (4-Methylmethcathinone) | C₉H₁₃NO₂ | Stimulant | Popular recreational drug; similar effects |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active molecules, enabling comparative analysis:
Key Differences and Implications
Aromatic Substituents: The 4-chloro-3-methylphenyl group in the target compound is distinct from the 4-fluorophenylsulfonyl group in 3aj or the pyrazole rings in SR144528/AM251.
Sulfonyl Group Variations :
- The isobutylsulfonyl moiety contrasts with the methanesulfonamide in Sch225336 or the tosyl (p-toluenesulfonyl) groups in other analogs. Isobutylsulfonyl may confer higher metabolic stability due to steric hindrance against enzymatic cleavage .
Pharmacological Activity: Unlike SR144528 (CB2 inverse agonist) or AM251 (CB1 inverse agonist), the target compound lacks a pyrazole carboxamide or bicycloheptane system, suggesting divergent receptor binding profiles. Its propan-1-one linker may mimic endogenous ketone-containing ligands, offering unique modulation of redox-sensitive targets .
Synthetic Accessibility: The synthesis of the target compound likely involves sulfonylation of piperidine followed by coupling with the arylpropanone, analogous to methods in (hydrosulfonylation under visible light). This contrasts with the multi-step protocols for SR144528, which require chiral resolution and bicyclic ring formation .
Research Findings and Data
Physicochemical Properties :
- Molecular Weight : ~450 g/mol (estimated).
- LogP : ~3.5 (predicted), indicating moderate lipophilicity.
- Solubility: Limited aqueous solubility (common for sulfonyl-piperidine derivatives) but improved in DMSO or ethanol .
Biological Activity :
While direct data on the target compound are scarce, structurally related molecules exhibit:
- CB1/CB2 Receptor Affinity: Pyrazole analogs (e.g., AM251) show nanomolar binding (Ki < 10 nM) .
- Anti-inflammatory Effects : Bis-sulfones like Sch225336 inhibit cytokine release in macrophages (IC50 ~50 nM) .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Preparation of the piperidine sulfonyl intermediate via sulfonation of piperidine derivatives using isobutylsulfonyl chloride under anhydrous conditions (e.g., DMF solvent, NaH as base) .
- Step 2 : Coupling the sulfonated piperidine with a 4-chloro-3-methylphenyl propanone precursor via nucleophilic substitution or ketone functionalization. Catalysts like palladium on carbon may enhance coupling efficiency .
- Optimization : Monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : - and -NMR to confirm aromatic protons (δ 7.2–7.5 ppm), sulfonyl group (δ ~3.1 ppm for SO-CH), and ketone carbonyl (δ ~208 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and sulfonyl-piperidine geometry .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In Vitro Screening :
- Kinase Inhibition : Test against kinase panels (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays .
- GPCR Activity : Radioligand binding assays for serotonin or cannabinoid receptors, given structural analogs (e.g., SR141716A) .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Functional Group Modifications :
- Sulfonyl Group : Replace isobutylsulfonyl with methylsulfonyl to enhance solubility or cyclopropylsulfonyl for metabolic stability .
- Chlorophenyl Substitution : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to modulate receptor binding affinity .
Q. How should researchers address contradictory data between in vitro potency and in vivo efficacy?
- Hypothesis-Driven Analysis :
- Pharmacokinetics : Measure plasma stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA) to identify metabolic liabilities .
- Solubility vs. Activity : Use co-solvents (e.g., PEG-400) in animal models if poor aqueous solubility masks in vivo efficacy despite high in vitro activity .
Q. What computational approaches predict binding modes and off-target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PI3Kγ) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, identifying critical hydrogen bonds (e.g., sulfonyl-O···Lys833 in EGFR) .
Q. How can researchers resolve synthetic impurities affecting biological reproducibility?
- Analytical Workflow :
- HPLC-MS : Identify impurities (e.g., unreacted sulfonyl intermediates) using C18 columns (acetonitrile/0.1% TFA gradient) .
- Crystallization : Recrystallize from tert-butyl methyl ether to remove hydrophobic byproducts .
Methodological Challenges and Solutions
Q. What strategies mitigate toxicity observed in preliminary cell-based assays?
- Scaffold Optimization :
- Prodrug Design : Introduce ester groups (e.g., acetylated piperidine) to reduce hepatotoxicity .
- Selectivity Profiling : Kinome-wide screening (e.g., DiscoverX) to eliminate off-target kinase inhibition .
Q. How can researchers validate target engagement in complex biological systems?
- Chemical Probes : Synthesize a biotinylated analog for pull-down assays coupled with Western blotting (e.g., streptavidin-HRP) .
- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink the compound to its target protein for LC-MS/MS identification .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
